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5-Fluoro-3-iodo-2H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by the presence of a fluorine atom at the fifth position and an iodine atom at the third position of the indazole ring. The carboxylic acid group is located at the sixth position, which significantly influences its chemical reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Common reagents used in these reactions include sodium iodide for substitution, potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction processes .
The biological activity of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid has been explored in various studies. Indazole derivatives are known for their potential therapeutic effects, including:
Optimized reaction conditions are often employed to enhance yield and purity during industrial production.
5-Fluoro-3-iodo-2H-indazole-6-carboxylic acid has several applications:
Research on 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid has focused on its interactions with various biological targets. These studies have shown that indazole derivatives can influence multiple biochemical pathways depending on their specific targets. For instance, they may interact with kinases or other proteins involved in cellular signaling pathways, leading to changes in cellular processes that could be beneficial for treating diseases such as cancer .
Several compounds share structural similarities with 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-3-iodo-indazole | Fluorine at position 4 | Lacks carboxylic acid functionality |
| 5-Methylindazole | Methyl group at position 5 | Simpler structure; less diverse reactivity |
| 3-Iodoindazole | Iodine at position 3 | No fluorine or carboxylic acid; different reactivity profile |
| 5-Nitroindazole | Nitro group at position 5 | Different electronic properties affecting reactivity |
| 4-Bromoindazole | Bromine at position 4 | Similar halogenation but different reactivity |
Each of these compounds exhibits unique chemical and biological properties due to variations in their substituents and functional groups. The presence of both fluorine and iodine in 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid contributes to its distinct reactivity patterns and potential applications in medicinal chemistry, setting it apart from other indazoles .
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid [5]. This nomenclature follows the standard IUPAC conventions for heterocyclic compounds, where the indazole ring system serves as the parent structure [5]. The numbering system begins with the nitrogen atoms in the five-membered ring, designated as positions 1 and 2, with the carbon atoms numbered sequentially around the bicyclic system [19].
The systematic name indicates the presence of three key substituents: a fluorine atom at position 5, an iodine atom at position 3, and a carboxylic acid functional group at position 6 [5]. The designation "2H-indazole" specifically denotes the tautomeric form where the hydrogen atom is located on the nitrogen at position 2 of the pyrazole ring [19].
Alternative nomenclature systems may refer to this compound as 1H-indazole-6-carboxylic acid, 5-fluoro-3-iodo-, reflecting the tautomeric equilibrium between the 1H and 2H forms [5]. The systematic naming convention prioritizes the carboxylic acid functional group as the principal characteristic group, with the halogen substituents treated as prefixes in alphabetical order [5].
The molecular formula of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid is C₈H₄FIN₂O₂, indicating a composition of eight carbon atoms, four hydrogen atoms, one fluorine atom, one iodine atom, two nitrogen atoms, and two oxygen atoms [5]. The molecular weight is calculated to be 306.032 grams per mole [5].
The structural formula reveals a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrazole ring [12]. The indazole core structure contains two nitrogen atoms in adjacent positions within the five-membered ring [19]. The carboxylic acid group (-COOH) is directly attached to the benzene ring at position 6, while the fluorine and iodine substituents occupy positions 5 and 3, respectively [5].
The compound exhibits a planar aromatic system with the indazole ring maintaining aromaticity through delocalized π-electron systems [17]. The carboxylic acid functionality introduces additional hydrogen bonding capability and influences the overall molecular polarity [5]. The presence of both electron-withdrawing (fluorine, carboxyl) and electron-donating (iodine) substituents creates a complex electronic environment within the molecule [27].
The compound exists primarily in tautomeric equilibrium between the 1H-indazole and 2H-indazole forms [17] [19]. Research indicates that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form, with an energy difference of approximately 2.3 kilocalories per mole [17]. However, both tautomeric forms can exist under different conditions and may be stabilized through specific molecular interactions [19].
The 1H-tautomer features the hydrogen atom bonded to the nitrogen at position 1, while the 2H-tautomer has the hydrogen attached to the nitrogen at position 2 [17]. This tautomeric equilibrium is influenced by environmental factors including solvent polarity, temperature, and the presence of coordinating species [17] [19]. The 1H-indazole form exhibits benzenoid aromatic character, whereas the 2H-indazole displays ortho-quinoid characteristics [19].
The stereochemical considerations for this compound are primarily limited to the tautomeric forms, as the molecule lacks stereogenic centers [17]. The planar nature of the indazole ring system restricts conformational flexibility, with the major structural variations arising from the tautomeric interconversion [19]. The substituent pattern does not introduce any chiral centers, making the compound achiral in both tautomeric forms [5].
Computational molecular modeling studies utilizing density functional theory calculations have provided insights into the three-dimensional structure of indazole derivatives [18] [29]. The indazole ring system maintains a planar conformation with minimal deviation from planarity due to the aromatic stabilization [29]. The carboxylic acid group adopts a coplanar orientation with the benzene ring, maximizing conjugation with the aromatic system [29].
The three-dimensional molecular modeling reveals that the fluorine atom at position 5 and the iodine atom at position 3 occupy positions that minimize steric interactions while maintaining optimal electronic effects [18]. The van der Waals radii of these substituents influence the overall molecular volume and surface area [18]. Density functional theory calculations at the B3LYP/6-311G level have been employed to optimize the geometry of similar indazole derivatives, providing reliable structural parameters [32].
Molecular electrostatic potential mapping demonstrates the electron density distribution across the molecule, with the electronegative regions concentrated around the fluorine atom and the carboxyl oxygen atoms [32]. The iodine substituent creates a region of high polarizability, influencing intermolecular interactions [18]. These computational studies indicate that the compound adopts a relatively rigid conformation with limited conformational flexibility due to the aromatic constraints [29].
The compound shares structural similarities with other halogenated indazole carboxylic acid derivatives, particularly 5-chloro-3-iodo-1H-indazole-6-carboxylic acid, which differs only in the halogen substituent at position 5 [3]. The chlorine-containing analog exhibits a molecular weight of 322.487 grams per mole and similar physicochemical properties, including a density of 2.3±0.1 grams per cubic centimeter [3].
Comparison with 5-fluoro-1H-indazole-6-carboxylic acid, which lacks the iodine substituent at position 3, reveals the significant impact of halogenation on molecular properties [1]. The non-iodinated derivative has a molecular weight of 180.14 grams per mole, substantially lower than the target compound [1]. The presence of iodine dramatically increases the molecular weight and influences the electronic properties of the indazole system [12].
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid | C₈H₄FIN₂O₂ | 306.032 [5] | 1227268-60-1 [5] |
| 5-chloro-3-iodo-1H-indazole-6-carboxylic acid | C₈H₄ClIN₂O₂ | 322.487 [3] | 1227271-02-4 [3] |
| 5-fluoro-1H-indazole-6-carboxylic acid | C₈H₅FN₂O₂ | 180.14 [1] | 101495-01-6 [1] |
| 3-iodo-2H-indazole-6-carboxylic acid | C₈H₅IN₂O₂ | 288.04 [8] | 1086391-11-8 [8] |
The 5-fluoro-3-iodo-1H-indazole derivative, lacking the carboxylic acid group, demonstrates how functional group modifications affect molecular properties [12]. This compound has a molecular weight of 262.02 grams per mole and exhibits different solubility and reactivity patterns compared to the carboxylic acid-containing target compound [12]. The systematic comparison of these related structures provides insights into structure-activity relationships within the indazole family [24] [26].